Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate
Overview
Description
Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate is a chiral epoxide compound with significant applications in organic synthesis. It is a derivative of tartaric acid and is known for its utility as a chiral building block in the synthesis of various complex molecules. The compound’s unique structure, featuring an oxirane ring and two ester groups, makes it a valuable intermediate in the preparation of enantiomerically pure compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate can be synthesized from tartaric acid through a multi-step process. The first step involves the esterification of tartaric acid to form dimethyl tartrate. This is typically achieved using methanol and an acid catalyst such as sulfuric acid or thionyl chloride . The next step involves the formation of the oxirane ring, which can be accomplished through the reaction of dimethyl tartrate with a suitable epoxidizing agent, such as m-chloroperoxybenzoic acid (m-CPBA) under controlled conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity starting materials, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The oxirane ring is highly reactive towards nucleophiles, leading to ring-opening reactions.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as methanol or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) is used in anhydrous ether or tetrahydrofuran (THF) as the solvent.
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid (HCl) in water, while basic hydrolysis can be done using sodium hydroxide (NaOH) in water.
Major Products
Nucleophilic Substitution: The major products are ring-opened compounds with the nucleophile attached to one of the carbon atoms of the former oxirane ring.
Reduction: The major products are diols, where the ester groups are reduced to hydroxyl groups.
Hydrolysis: The major products are tartaric acid derivatives, where the ester groups are converted to carboxylic acids.
Scientific Research Applications
Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethyl (2R,3R)-oxirane-2,3-dicarboxylate primarily involves its reactivity as an epoxide. The strained three-membered oxirane ring is highly susceptible to nucleophilic attack, leading to ring-opening reactions. This reactivity is exploited in various synthetic applications to introduce chirality into target molecules. The ester groups can also participate in reactions, such as reductions and hydrolyses, further expanding the compound’s utility in synthesis.
Comparison with Similar Compounds
Dimethyl (2R,3R)-oxirane-2,3-dicarboxylate can be compared with other similar compounds, such as:
Dimethyl (2S,3S)-oxirane-2,3-dicarboxylate: The enantiomer of the compound, which has opposite stereochemistry at the chiral centers.
Dimethyl (2R,3R)-tartarate: A similar compound without the oxirane ring, used as a chiral building block in different synthetic applications.
Dimethyl (2R,3R)-oxirane-2,3-dicarboxamide: A derivative where the ester groups are replaced with amide groups, offering different reactivity and applications.
The uniqueness of this compound lies in its combination of an oxirane ring and ester groups, providing a versatile platform for introducing chirality and functional groups into target molecules.
Properties
IUPAC Name |
dimethyl (2R,3R)-oxirane-2,3-dicarboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O5/c1-9-5(7)3-4(11-3)6(8)10-2/h3-4H,1-2H3/t3-,4-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KAGHUYFLGPUYKE-QWWZWVQMSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C(O1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1[C@@H](O1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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